molecular formula C8H9IO2 B3388104 [3-(Hydroxymethyl)-5-iodophenyl]methanol CAS No. 859238-49-6

[3-(Hydroxymethyl)-5-iodophenyl]methanol

Cat. No.: B3388104
CAS No.: 859238-49-6
M. Wt: 264.06 g/mol
InChI Key: ATJBQTVECUCMPQ-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)-5-iodophenyl]methanol is an organic compound with the molecular formula C8H9IO2 and a molecular weight of 264.06 g/mol . It is characterized by the presence of dual hydroxymethyl functional groups on a phenyl ring, which is also substituted with an iodine atom. This structure suggests its potential utility as a versatile building block or intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions and for the synthesis of more complex molecular architectures. The available safety data for a related compound, (3-Iodophenyl)methanol, indicates that such substances can cause skin and serious eye irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling . This product, with a stated purity of 95%, is intended for research and development applications in a laboratory setting only . It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) for detailed handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)-5-iodophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJBQTVECUCMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Hydroxymethyl 5 Iodophenyl Methanol

Precursor Selection and Initial Functionalization Pathways

The efficient construction of the target molecule relies heavily on the selection of appropriate starting materials and the sequence of functional group interconversions. The primary challenge lies in the controlled introduction of two hydroxymethyl groups onto an iodinated benzene (B151609) core.

A plausible synthetic route to [3-(Hydroxymethyl)-5-iodophenyl]methanol can be envisioned starting from 3,5-diiodobenzaldehyde. This approach hinges on the reduction of both the aldehyde functionality and a second precursor group that is transformed into the second hydroxymethyl group. A more direct, albeit challenging, pathway involves the simultaneous reduction of an aldehyde and a carboxylate or ester group.

A related strategy involves a palladium-catalyzed Suzuki cross-coupling reaction that simultaneously reduces an aldehyde group to a hydroxymethyl group. researchgate.net This method allows halide-substituted aryl aldehydes to react with arylboronic acids, yielding polycyclic aromatic alcohols. researchgate.net While this specific reaction builds a more complex carbon skeleton, the underlying principle of concurrent coupling and reduction could be adapted. For a more straightforward synthesis of the title compound, a precursor such as 3-formyl-5-iodobenzoic acid could be subjected to a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to concurrently reduce both the carboxylic acid and the aldehyde to hydroxymethyl groups.

The use of halogenated benzoic acid derivatives presents a common and effective strategy for synthesizing benzyl (B1604629) alcohol analogues. For the target compound, 3,5-diiodobenzoic acid serves as a logical precursor. The core of this methodology is the reduction of the carboxylic acid moiety to a primary alcohol.

This transformation is analogous to the synthesis of 3,5-dihydroxybenzyl alcohol from 3,5-dihydroxybenzoic acid, a well-documented process. google.comgoogle.com In one patented method, 3,5-dihydroxybenzoic acid is directly reduced using a hydroborate reagent in an organic solvent, catalyzed by an alcohol, to achieve a high yield of 3,5-dihydroxybenzyl alcohol. google.com Another approach involves a two-step process where 3,5-dihydroxybenzoic acid is first acetylated to form 3,5-diacetoxybenzoic acid. This intermediate is then reduced using a sodium borohydride (B1222165)/iodine system, followed by deprotection of the acetyl groups to yield the final product. google.com

Adapting this to the synthesis of this compound would involve the reduction of 3,5-diiodobenzoic acid. A second functional group, such as an ester, would need to be present at the 3-position and be simultaneously or sequentially reduced to the second hydroxymethyl group. A more direct precursor would be methyl 3-(hydroxymethyl)-5-iodobenzoate, where the ester is reduced to the second alcohol.

Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org This strategy employs a directing metalation group (DMG) which complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile. wikipedia.org

In a hypothetical synthesis of this compound using DoM, one could start with 3-iodobenzyl alcohol. The hydroxymethyl group, or more likely a protected version such as a methoxymethyl (MOM) ether, could act as a moderate DMG. Treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) would direct lithiation to the C2 position (ortho to the directing group). Subsequent reaction with a suitable electrophile, such as paraformaldehyde, followed by deprotection, would install the second hydroxymethyl group.

The relative power of different DMGs is a critical consideration. The aryl O-carbamate group, for instance, is one of the most powerful DMGs and can be used to direct metalation with high efficiency. nih.gov An alternative DoM route could involve starting with a 1,3-diiodobenzene (B1666199) derivative bearing a potent DMG, which would then be used to introduce both hydroxymethyl groups sequentially.

Carbon-Carbon Bond Formation in this compound Synthesis

The presence of an iodine atom makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This transforms the simple diol into a more complex molecular scaffold.

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov The aryl iodide moiety in this compound makes it a highly suitable electrophilic partner for this reaction.

The reaction tolerates a wide variety of functional groups, including the unprotected hydroxyl groups present in the molecule. nih.gov By reacting this compound with various aryl, heteroaryl, or alkyl boronic acids or esters, a diverse library of 3,5-bis(hydroxymethyl)biphenyl derivatives and related structures can be synthesized. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(PCy₃)₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. nih.govnih.gov

Component Function Examples
Aryl Halide Electrophilic PartnerThis compound
Organoboron Reagent Nucleophilic PartnerPhenylboronic acid, Pyridine-3-boronic acid
Catalyst Facilitates C-C bond formationPd(PPh₃)₄, PdCl₂(dppf), NiCl₂(PCy₃)₂ nih.gov
Base Activates the organoboron reagentK₂CO₃, Na₂CO₃, CsF, K₃PO₄

Table 1: Key Components in a Suzuki-Miyaura Reaction Utilizing this compound.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net Similar to the Suzuki-Miyaura reaction, the C-I bond in this compound makes it an excellent substrate for this transformation.

This reaction is typically co-catalyzed by a copper(I) salt (e.g., CuI) and requires a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. organic-chemistry.org Coupling this compound with a terminal alkyne (e.g., phenylacetylene (B144264) or propargyl alcohol) introduces an alkynyl functional group at the 5-position of the aromatic ring. beilstein-journals.org This provides a linear, rigid extension to the molecular framework, which is valuable in materials science and medicinal chemistry. Newer methods have been developed that are copper-free, broadening the reaction's applicability. organic-chemistry.orgbeilstein-journals.org

Component Function Examples
Aryl Halide Electrophilic PartnerThis compound
Terminal Alkyne Nucleophilic PartnerPhenylacetylene, Ethynyltrimethylsilane, Propargyl alcohol beilstein-journals.org
Palladium Catalyst Primary CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst Co-catalystCuI
Base Activates alkyne, neutralizes HXTriethylamine, Diisopropylamine

Table 2: Typical Components for a Sonogashira Cross-Coupling Reaction with this compound.

Heck Reaction Precursors

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. nih.gov For the synthesis of a complex molecule like this compound, a plausible retrosynthetic analysis would involve a precursor such as a di-iodinated benzyl alcohol derivative. For instance, 3,5-diiodobenzyl alcohol could serve as a key starting material. One of the iodo-groups could be selectively functionalized via a Heck reaction with a suitable alkene, such as an allyl alcohol or a vinyl ether, to introduce the second hydroxymethyl or a precursor group. The success of such a strategy hinges on the ability to control the regioselectivity of the Heck reaction on a di-substituted aryl iodide.

Palladium-Catalyzed Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis. mit.edu The construction of the this compound backbone can be envisioned through various palladium-catalyzed methods, including but not limited to Suzuki, Sonogashira, and Heck couplings. These reactions typically involve an aryl halide, a coupling partner, a palladium catalyst, a ligand, and a base. libretexts.orglibretexts.org

Optimization of Catalyst Systems for Aryl Halide Functionalization

The choice of the palladium catalyst system is critical for the efficient functionalization of aryl halides. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). The in-situ generation of the active Pd(0) species is a key step in the catalytic cycle. mit.edu The optimization of the catalyst system often involves screening different palladium precursors and ligands to achieve the desired reactivity and stability. For the synthesis involving this compound precursors, a catalyst system that is tolerant of the hydroxymethyl groups is essential to avoid side reactions.

A hypothetical optimization for a Suzuki-Miyaura coupling of 3,5-diiodobenzyl alcohol with a suitable boronic acid could involve the parameters shown in the table below. The goal would be to achieve selective mono-arylation.

Table 1: Hypothetical Optimization of a Suzuki-Miyaura Coupling for a this compound Precursor

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O80-
2PdCl₂(PPh₃)₂ (2)NoneK₂CO₃DMF100-
3Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane90-
4Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene/H₂O80-

This table is a hypothetical representation of an optimization study and does not reflect actual experimental results.

Ligand Effects on Reaction Efficiency and Selectivity

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity, selectivity, and functional group tolerance. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, DavePhos), have been shown to be highly effective in a variety of cross-coupling reactions, including those involving sterically hindered or electronically deactivated aryl halides. scispace.com N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium-catalyzed reactions, often exhibiting high stability and activity. nih.gov

For the synthesis of this compound, the choice of ligand would be critical in controlling the regioselectivity of the coupling reaction on a di-iodinated precursor and in preventing catalyst deactivation by the hydroxyl groups. The steric and electronic properties of the ligand can influence which of the two iodo-groups on a 3,5-diiodobenzyl alcohol molecule reacts preferentially.

Reaction Condition Profiling for Improved Yields

Optimizing reaction conditions such as solvent, base, and temperature is paramount for achieving high yields in palladium-catalyzed synthesis. The solvent can influence the solubility of the reactants and the stability of the catalytic species. Common solvents for cross-coupling reactions include toluene, dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). The choice of base is also critical, with common inorganic bases being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The reaction temperature can significantly affect the reaction rate and selectivity. A careful profiling of these conditions is necessary to maximize the yield of the desired product while minimizing side reactions.

Chemo- and Regioselective Functionalization Techniques

The synthesis of this compound can also be approached through the chemo- and regioselective functionalization of a precursor that already contains the key carbon skeleton. This often involves the selective modification of one functional group in the presence of others.

Selective Reduction of Carbonyl Precursors

A viable strategy for synthesizing this compound involves the selective reduction of a suitable dicarbonyl or carboxyl-carbonyl precursor. For instance, one could start with 3-iodo-5-formylbenzoic acid or a corresponding ester. The challenge lies in selectively reducing the carboxylic acid or ester and the aldehyde to hydroxymethyl groups without affecting the iodo-substituent, which is susceptible to reduction under certain conditions.

The use of mild and selective reducing agents is crucial. Sodium borohydride (NaBH₄) is a relatively mild reducing agent that can reduce aldehydes and ketones but is generally unreactive towards esters and carboxylic acids. libretexts.org However, its reactivity can be modulated by the use of additives or specific solvent systems. For example, the combination of NaBH₄ and iodine has been reported for the reduction of carboxylic acids to alcohols. svedbergopen.com Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent capable of reducing esters and carboxylic acids, but it may also reduce the aryl iodide. masterorganicchemistry.comlibretexts.org

Therefore, a two-step reduction could be a more controlled approach. First, the more reactive aldehyde group of a precursor like 3-iodo-5-formylbenzoic acid could be selectively reduced to a hydroxymethyl group. Subsequently, the carboxylic acid could be reduced under different conditions. The development of chemoselective methods that tolerate the iodo-group is a key aspect of this synthetic strategy.

A hypothetical study on the chemoselective reduction of a precursor like methyl 3-formyl-5-iodobenzoate is outlined in the table below.

Table 2: Hypothetical Study on the Chemoselective Reduction of a this compound Precursor

EntryReducing AgentSolventTemperature (°C)Target Functional GroupObserved Outcome
1NaBH₄Methanol (B129727)0AldehydeSelective reduction of aldehyde to alcohol
2LiAlH₄THF0 to RTEster and AldehydeReduction of both carbonyls, potential reduction of iodide
3NaBH₄ / I₂THFRTEster and AldehydePotential for reduction of both carbonyls
4Diisobutylaluminium hydride (DIBAL-H)Toluene-78Ester to AldehydePartial reduction of ester to aldehyde

This table is a hypothetical representation of a chemoselectivity study and does not reflect actual experimental results.

Chemical Transformations and Reactivity Profiling of 3 Hydroxymethyl 5 Iodophenyl Methanol

Reactions Involving the Hydroxyl Functionalities

The two primary hydroxyl groups in [3-(Hydroxymethyl)-5-iodophenyl]methanol are key sites for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

The oxidation of the benzylic alcohols in this compound can be controlled to yield either the corresponding dialdehyde, dicarboxylic acid, or the mono-oxidized products. The selective oxidation of one hydroxyl group over the other presents a synthetic challenge but can be achieved under carefully controlled conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. These methods are known for their mildness and high efficiency in producing aldehydes with minimal over-oxidation to carboxylic acids. beilstein-journals.orgescholarship.org For instance, the use of N-heterocycle-stabilized iodanes has been shown to be effective for the selective oxidation of benzylic alcohols to aldehydes, preventing overoxidation. beilstein-journals.org

Further oxidation to the corresponding dicarboxylic acid, 5-iodoisophthalic acid, can be accomplished using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or through TEMPO-catalyzed oxidations with a co-oxidant like sodium hypochlorite. nih.govwindows.net It has been demonstrated that certain bacterial strains, such as Acetobacter malorum, can efficiently oxidize benzyl (B1604629) alcohol derivatives to their corresponding carboxylic acids, offering a green chemistry approach. unimi.it The stepwise oxidation, where one hydroxyl group is first converted to an aldehyde and then to a carboxylic acid while the other remains, would require protective group strategies.

Table 1: Oxidation Reactions of this compound

Starting MaterialProduct(s)Reagents and ConditionsReaction Type
This compound3-(Hydroxymethyl)-5-iodobenzaldehyde; 5-Iodo-1,3-benzenedicarboxaldehydePCC, CH₂Cl₂ or DMP, CH₂Cl₂ or Swern OxidationPartial or Complete Oxidation to Aldehyde
This compound3-(Hydroxymethyl)-5-iodobenzoic acid; 5-Iodoisophthalic acidKMnO₄, heat or Jones Reagent or TEMPO, NaOClPartial or Complete Oxidation to Carboxylic Acid

Esterification and Etherification Reactions

The hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or under dehydrating conditions.

Esterification: The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can lead to the formation of mono- or di-esters. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using an excess of the carboxylic acid or removal of water can drive the reaction towards the product side. masterorganicchemistry.com Alternatively, the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the esterification under milder conditions. organic-chemistry.org The synthesis of esters from carboxylic acids can also be achieved using reagents like silica (B1680970) chloride as a catalyst. organic-chemistry.org

Etherification: The Williamson ether synthesis provides a general method for preparing ethers, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. rug.nl For this compound, this can be performed stepwise to yield mono- or di-ethers. Chemoselective etherification of benzylic alcohols in the presence of other types of hydroxyl groups has been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.orgresearchgate.net

Table 2: Esterification and Etherification of this compound

Reaction TypeReagents and ConditionsPotential Products
EsterificationR-COOH, H⁺ catalyst, heat (Fischer) or R-COOH, DCC/EDCIMono- and di-esters
Etherification1. NaH; 2. R-X (Williamson) or TCT, DMSO, R-OHMono- and di-ethers

Nucleophilic Substitution Reactions of Activated Hydroxyl Groups

The hydroxyl groups of this compound are poor leaving groups for nucleophilic substitution. Therefore, they must first be activated by conversion into better leaving groups, such as tosylates, mesylates, or halides.

Activation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) converts the hydroxyl groups into sulfonate esters. These esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. Alternatively, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl groups into the corresponding chlorides or bromides, which are also susceptible to nucleophilic attack.

Formation of Cyclic Ethers or Acetals/Ketals

The two hydroxyl groups in this compound are positioned meta to each other, which makes the direct intramolecular formation of a simple cyclic ether unlikely due to the large ring size that would be required. However, the diol can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, respectively. These reactions are typically reversible and can serve as a method for protecting the diol functionality.

Reactivity at the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aryl iodide enhances its reactivity in these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille) with Diverse Coupling Partners

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems, conjugated enynes, and styrenyl derivatives. The aryl iodide of this compound is an excellent substrate for these reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used due to the stability and low toxicity of the boron reagents. frontiersin.orgresearchgate.net A wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids can be used as coupling partners. nih.govtcichemicals.com

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. organic-chemistry.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and provides access to a wide range of substituted alkynes. nih.govresearchgate.netrsc.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of styrenyl compounds and can be performed both inter- and intramolecularly. youtube.comnih.gov

Stille Coupling: In the Stille reaction, the aryl iodide is coupled with an organostannane reagent using a palladium catalyst. wikipedia.orgorganic-chemistry.org While effective, the toxicity of the organotin compounds is a significant drawback. organic-chemistry.org

Table 3: Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst SystemTypical Product
Suzuki-MiyauraR-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl derivative
SonogashiraR-C≡CHPd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Arylalkyne
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkene
StilleR-Sn(Alkyl)₃Pd catalyst (e.g., Pd(PPh₃)₄)Biaryl or vinylarene

Copper-Mediated Coupling Reactions (e.g., Ullmann, Chan-Lam)

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for copper-mediated cross-coupling reactions. These transformations are powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds.

The Ullmann condensation , a classic copper-catalyzed reaction, facilitates the coupling of aryl halides with a variety of nucleophiles. organic-chemistry.org In the case of this compound, this reaction can be employed to form diaryl ethers or aryl amines. Typically, these reactions require high temperatures and the use of a stoichiometric amount of copper, often in the form of copper powder or copper(I) salts. organic-chemistry.org The hydroxymethyl groups on the phenyl ring are generally stable under these conditions, though protection may be considered to prevent potential side reactions depending on the specific nucleophile and conditions employed.

The Chan-Lam coupling represents a milder, more modern alternative for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction utilizes a copper catalyst to couple arylboronic acids with amines, alcohols, or phenols. wikipedia.org While the primary substrate for Chan-Lam coupling is a boronic acid, related methodologies allow for the coupling of aryl halides. For instance, this compound can be coupled with various N-H or O-H containing compounds. organic-chemistry.org A key advantage of the Chan-Lam coupling is its ability to be performed at room temperature and open to the air, enhancing its functional group tolerance and operational simplicity. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the desired product. wikipedia.org

Table 1: Overview of Copper-Mediated Coupling Reactions
ReactionTypical Coupling PartnerTypical Copper SourceGeneral ConditionsPotential Product from this compound
Ullmann CondensationAlcohols, Amines, ThiolsCu(0), Cu(I) salts (e.g., CuI)High temperature (100-200 °C), polar aprotic solvent, baseDiaryl ethers, Aryl amines
Chan-Lam CouplingAmines, Amides, AlcoholsCu(OAc)₂, Cu(OTf)₂Room temperature, air, organic solvent, often with a ligandAryl amines, Aryl ethers

Direct Arylation and C-H Activation Reactions

Direct arylation and C-H activation represent highly efficient synthetic strategies that avoid the pre-functionalization of substrates. For this compound, the aromatic C-H bonds are potential sites for such transformations, guided by the existing substituents.

The two hydroxymethyl groups are weak activating groups and direct incoming electrophiles to the ortho and para positions. The iodine atom is a deactivating group but also an ortho, para-director. The most activated C-H positions on the ring are C2, C4, and C6. Palladium-catalyzed direct arylation reactions could potentially be used to introduce new aryl groups at these positions. For instance, in related systems, the hydroxymethyl group has been shown to act as a blocking group, directing functionalization to other sites on a heterocyclic ring. researchgate.net

C-H activation can also be mediated by other transition metals like chromium, manganese, or iron. beilstein-journals.org These reactions can lead to the introduction of various functional groups, including alkyl, and aryl moieties. The regioselectivity of these reactions would be highly dependent on the catalyst system and directing group ability of the hydroxymethyl and iodo substituents. For example, ortho-functionalization relative to a directing group is a common outcome in many C-H activation manifolds. beilstein-journals.org

Nucleophilic Aromatic Substitution on the Iodinated Ring

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. nih.gov The aromatic ring of this compound lacks strong activation for SNAr. The hydroxymethyl groups are electron-donating by resonance (via the oxygen lone pairs) and weakly withdrawing by induction, while the iodine atom is also a weak deactivator.

Consequently, direct displacement of the iodide by a nucleophile via a classic SNAr mechanism is expected to be very difficult and would require harsh reaction conditions. Under such conditions, side reactions involving the hydroxymethyl groups would be likely. However, substitution could potentially be achieved through alternative mechanisms, such as those involving benzyne (B1209423) intermediates, although this would lead to a mixture of regioisomers. For practical synthetic applications, activating the ring via the introduction of a strong electron-withdrawing group would be a more viable strategy to facilitate SNAr reactions. beilstein-journals.org

Aromatic Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution Patterns and Selectivity

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The regiochemical outcome of SEAr on this compound is governed by the cumulative directing effects of the three substituents.

Hydroxymethyl groups (-CH₂OH): These are considered weak activating groups and are ortho, para-directors.

Iodo group (-I): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance effects involving its lone pairs.

The positions C2, C4, and C6 are activated by the hydroxymethyl groups. The iodo group at C5 directs to positions C4 and C6. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions, which are ortho to one hydroxymethyl group and para to the other, as well as being ortho to the iodine. The C2 position is also activated but may be slightly less favored. The position between the two hydroxymethyl groups (C1) is sterically hindered.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionTypical ReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-[3-(hydroxymethyl)-5-iodophenyl]methanol and/or 6-Nitro-[3-(hydroxymethyl)-5-iodophenyl]methanol
HalogenationBr₂, FeBr₃4-Bromo-[3-(hydroxymethyl)-5-iodophenyl]methanol and/or 6-Bromo-[3-(hydroxymethyl)-5-iodophenyl]methanol
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-[3-(hydroxymethyl)-5-iodophenyl]methanol and/or 6-Acyl-[3-(hydroxymethyl)-5-iodophenyl]methanol

Radical Reactions Involving the Aromatic Core

The aromatic core of this compound possesses sites susceptible to radical reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This aryl radical can then participate in various transformations, such as reduction (replacement of iodine with hydrogen) or coupling with other radical species.

Additionally, the benzylic hydrogens of the hydroxymethyl groups are susceptible to abstraction by radical initiators. The resulting benzylic radicals are stabilized by resonance with the aromatic ring. These radicals could then be trapped by other molecules or undergo dimerization. For instance, hydroxymethyl radicals (•CH₂OH) are known to react with various organic molecules. nih.govrsc.org While specific studies on the radical reactions of this compound are not prevalent, the fundamental principles of radical chemistry suggest these potential pathways.

Hydrogenation and Dearomatization Studies

Catalytic hydrogenation of this compound can lead to several products depending on the reaction conditions.

Mild Conditions: Under mild conditions (e.g., H₂, Pd/C, room temperature, atmospheric pressure), selective hydrogenolysis of the C-I bond is expected to occur, yielding [3,5-bis(hydroxymethyl)phenyl]methanol. This is a common transformation for aryl iodides.

Forcing Conditions: Under more forcing conditions (i.e., higher pressure and/or temperature, or with more active catalysts like rhodium or ruthenium), hydrogenation of the aromatic ring can occur. This would lead to the formation of [3,5-bis(hydroxymethyl)cyclohexyl]methanol as a mixture of stereoisomers. Further hydrogenolysis of the hydroxymethyl groups is also possible under very harsh conditions.

Dearomatization, the conversion of an aromatic ring into a non-aromatic cyclic system, is a challenging transformation that typically requires specific reagents and reaction pathways, such as Birch reduction or enzymatic catalysis. For this compound, a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) would likely lead to a mixture of diene products, with the regioselectivity influenced by the electronic nature of the substituents.

Applications of 3 Hydroxymethyl 5 Iodophenyl Methanol As a Synthetic Synthon

Precursor in Complex Organic Molecule Synthesis

The ability to serve as a scaffold for the construction of intricate molecular frameworks is a key attribute of a valuable synthetic synthon. [3-(Hydroxymethyl)-5-iodophenyl]methanol has demonstrated potential in this regard, acting as a foundational element in the synthesis of a range of complex organic molecules.

While direct literature explicitly detailing the use of this compound in the total synthesis of natural products is limited, its structural motif is present in various complex natural products and their analogues. The 3,5-disubstituted aromatic core is a common feature in a number of biologically active compounds. The presence of the iodine atom in this compound provides a convenient handle for late-stage functionalization via reactions such as Suzuki, Sonogashira, or Heck couplings, enabling the synthesis of a library of natural product analogues for structure-activity relationship (SAR) studies. For instance, the core structure can be elaborated to mimic portions of complex polyketides or non-ribosomal peptides where a substituted aromatic ring is a key feature.

The development of novel agrochemicals often relies on the synthesis of new molecular scaffolds with desired biological activities. Iodinated aromatic compounds are known to be valuable intermediates in the synthesis of pesticides and herbicides. The dual functionality of this compound allows for the construction of agrochemical scaffolds with potentially enhanced efficacy or novel modes of action. The hydroxymethyl groups can be converted to other functionalities, such as aldehydes or carboxylic acids, which can then be used to build heterocyclic systems commonly found in agrochemicals. The iodine atom can be replaced with various aryl or alkyl groups through cross-coupling reactions, allowing for the fine-tuning of the molecule's properties.

The synthesis of advanced materials with tailored optical, electronic, or thermal properties is a rapidly growing field of research. Aromatic compounds are fundamental components of many organic materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The 1,3,5-substitution pattern of molecules derived from this compound can lead to materials with specific spatial arrangements and intermolecular interactions. For example, Suzuki cross-coupling reactions using 1-bromo-3-chloro-5-iodobenzene, a related precursor, have been employed to synthesize a series of 1,3,5-trisarylbenzenes, which are known to be excellent glass-forming materials. rsc.org The ability to introduce different aryl groups via the iodine handle on the this compound scaffold allows for the systematic tuning of properties such as the glass transition temperature (Tg) and melting point (Tm) of the resulting materials. rsc.org

PrecursorSynthetic MethodResulting Material ClassKey Properties
1-Bromo-3-chloro-5-iodobenzeneSuzuki Cross-Coupling1,3,5-TrisarylbenzenesGlass-forming, Tunable Tg and Tm

Development of Ligand Frameworks for Catalysis

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The C2-symmetric or pseudo-C2-symmetric frameworks often found in effective chiral ligands can be constructed from appropriately substituted aromatic precursors.

This compound provides a versatile platform for the synthesis of novel chiral ligands. The two hydroxymethyl groups can be readily converted into various coordinating groups, such as phosphines, oxazolines, or amines, which are common coordinating moieties in chiral ligands. The 3,5-disposition of these groups on the phenyl ring can lead to the formation of bidentate "pincer" type ligands.

A prominent class of chiral ligands are bis(oxazolines) (BOX), which have been successfully employed in a wide range of asymmetric catalytic reactions. utexas.edunih.govacs.org The synthesis of BOX ligands often involves the condensation of a dicarboxylic acid derivative with a chiral amino alcohol. acs.org The di-acid derivative of this compound could serve as a precursor to novel iodinated BOX ligands. The presence of the iodine atom offers the potential for post-synthetic modification of the ligand, allowing for the tuning of its steric and electronic properties or for its immobilization on a solid support.

The performance of a chiral ligand in asymmetric catalysis is highly dependent on its three-dimensional structure and electronic properties. Ligands derived from this compound could find application in a variety of metal-catalyzed asymmetric transformations. For example, chiral phosphine (B1218219) ligands are extensively used in palladium-catalyzed asymmetric allylic alkylation. mdpi.com The development of new phosphine ligands with unique backbones is an ongoing area of research.

Furthermore, the synthesis of axially chiral biaryls via asymmetric Suzuki-Miyaura coupling is another area where novel chiral ligands are of high importance. Helical poly(quinoxaline-2,3-diyl)s bearing diarylphosphino groups have been shown to be effective ligands for this transformation. kyoto-u.ac.jp The rigid backbone provided by the 3,5-disubstituted phenyl ring of a ligand derived from this compound could enforce a specific geometry around the metal center, leading to high enantioselectivities in such reactions. While specific examples utilizing ligands from this exact precursor are not yet prevalent in the literature, the rational design of new chiral ligands based on this scaffold holds significant promise for future applications in asymmetric catalysis.

Monomer in Polymer Chemistry Research

As a diol, this compound is a prime candidate for step-growth polymerization reactions, where the two hydroxymethyl groups can react with appropriate co-monomers to form polyesters and polyethers. The incorporation of the iodinated phenyl ring into the polymer backbone can impart specific properties, such as increased refractive index, enhanced thermal stability, and a latent site for post-polymerization functionalization.

The primary application of this compound in polymer chemistry lies in its ability to undergo polycondensation reactions. These reactions typically involve the condensation of the hydroxymethyl groups with dicarboxylic acids, or their derivatives like acyl chlorides or esters, to yield polyesters. Alternatively, reaction with dihalides or other suitable precursors can lead to the formation of polyethers.

The general scheme for polyesterification involves the reaction of the diol with a dicarboxylic acid under conditions that promote the removal of water, driving the equilibrium towards polymer formation. The resulting polyester (B1180765) would feature the [3-iodo-5-(hydroxymethyl)phenyl]methyl moiety as a repeating unit within the polymer chain.

Table 1: Hypothetical Polycondensation Reaction for Polyester Synthesis

Reactant A Reactant B Resulting Polymer Key Feature
This compoundTerephthaloyl chlorideAromatic PolyesterIntroduction of an iodine atom into the polymer backbone.
This compoundAdipoyl chlorideAliphatic-Aromatic PolyesterCombination of rigid iodinated aromatic and flexible aliphatic units.

The inclusion of this compound into polymer chains opens avenues for creating functional polymer architectures. The iodine atom serves as a handle for a variety of post-polymerization modifications through reactions such as Suzuki, Heck, or Sonogashira coupling. This allows for the introduction of a wide range of functional groups onto the polymer backbone, tailoring the material's properties for specific applications.

For instance, coupling with fluorescent moieties could lead to the development of polymeric sensors. Attachment of bulky side groups could alter the polymer's solubility and processability. The ability to precisely modify the polymer after its initial synthesis is a significant advantage in the design of advanced materials.

Scaffold for Dye and Pigment Research (Excluding Biological/Therapeutic Dyes)

The structure of this compound also lends itself to the synthesis of novel dyes and pigments for non-biological applications, such as in materials for optical data storage, specialized coatings, or as colorants for plastics. The aromatic ring can be chemically modified to create extended conjugated systems, which are characteristic of chromophores.

The two hydroxymethyl groups can be transformed into various other functional groups that can participate in dye synthesis. For example, oxidation of the hydroxymethyl groups to aldehydes would provide precursors for the synthesis of triphenylmethane-type dyes. Furthermore, the iodine atom can be substituted to introduce auxochromic groups that can modulate the color and properties of the resulting dye.

While specific examples of dyes synthesized directly from this compound are not prevalent in published research, its potential as a scaffold is clear from the fundamental principles of dye chemistry. The ability to introduce substituents at three distinct positions (the two hydroxymethyl groups and the iodine atom) provides a high degree of modularity in designing new dye molecules with tailored absorption and emission properties.

Computational and Theoretical Investigations of 3 Hydroxymethyl 5 Iodophenyl Methanol

Electronic Structure Analysis

The electronic character of [3-(Hydroxymethyl)-5-iodophenyl]methanol is fundamentally dictated by the interplay of the phenyl ring, the electron-withdrawing iodine atom, and the two hydroxymethyl substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to engage in charge transfer interactions.

For aromatic systems, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of substituents significantly modulates these orbital energies. In this compound, the iodine atom, being highly electronegative, is expected to lower the energy of the HOMO, while the hydroxymethyl groups, which can act as weak electron-donating groups through hyperconjugation, may slightly raise it.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations on analogous substituted benzenes suggest that the introduction of both electron-withdrawing and donating groups can lead to a nuanced effect on the gap size.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterPredicted Energy (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Note: Specific calculated values for this compound are not available in the reviewed literature. The table is presented as a template for future computational studies.

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and reactivity of molecules. Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), offer quantitative insights into a molecule's stability and reaction tendencies.

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): A measure of resistance to charge transfer. A larger value indicates a "harder" molecule, which is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

The iodine atom's high electronegativity would contribute to a more positive (less negative) chemical potential, suggesting a greater propensity to accept electrons compared to unsubstituted benzene. The hydroxymethyl groups can influence local charge distribution and reactivity sites.

Table 2: Predicted Global Reactivity Descriptors for this compound

Reactivity DescriptorPredicted Value
Chemical Potential (μ)-
Chemical Hardness (η)-
Electrophilicity Index (ω)-
Note: Specific calculated values for this compound are not available in the reviewed literature. The table is presented as a template for future computational studies.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound is primarily due to the rotation of the two hydroxymethyl groups and potential, albeit high-energy, torsional movements of the entire aromatic ring.

The rotation of the C-O bond within the hydroxymethyl (-CH₂OH) groups is subject to a rotational energy barrier. This barrier arises from steric and electronic interactions between the hydroxyl group and the adjacent aromatic ring and the other substituent. The most stable conformations will seek to minimize these repulsive interactions.

Computational studies on similar benzyl (B1604629) alcohol derivatives show that the rotational barriers are typically in the range of a few kcal/mol. For this compound, the presence of the bulky iodine atom and the other hydroxymethyl group would likely influence the preferred orientation of the hydroxyl groups, potentially through intramolecular hydrogen bonding or steric hindrance.

Table 3: Predicted Rotational Energy Barriers for Hydroxymethyl Groups in this compound

Rotational BarrierPredicted Energy (kcal/mol)
Barrier for C(3)-CH₂OH rotation-
Barrier for C(5)-CH₂OH rotation-
Note: Specific calculated values for this compound are not available in the reviewed literature. The table is presented as a template for future computational studies.

While the aromatic ring itself is rigid, the molecule as a whole can exhibit low-frequency torsional motions. The potential energy surface associated with these motions would reveal the most stable three-dimensional arrangement of the substituents relative to the ring. The planarity of the benzene ring is expected to be maintained, with the primary dynamic motions being the rotations of the hydroxymethyl groups as described above. Significant out-of-plane distortion of the ring would require a substantial amount of energy.

Reaction Mechanism Elucidation

Computational chemistry can be instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several types of reactions could be envisaged where theoretical studies would be beneficial:

Oxidation of Hydroxymethyl Groups: The hydroxymethyl groups can be oxidized to form the corresponding aldehydes or carboxylic acids. Computational modeling could elucidate the mechanism of such transformations with various oxidizing agents.

Substitution Reactions on the Aromatic Ring: The iodine atom is a potential leaving group in nucleophilic aromatic substitution reactions, although such reactions are generally difficult on unactivated rings. Theoretical studies could predict the feasibility and regioselectivity of these reactions.

Esterification of Hydroxyl Groups: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters. Computational analysis could model the reaction pathway and the influence of the iodo-substituent on the reactivity of the hydroxyl groups.

Currently, specific computational studies elucidating reaction mechanisms involving this compound are not prominent in the scientific literature. Such investigations would provide valuable insights into its synthetic utility and potential applications.

Transition State Analysis for Key Transformations

Transition state (TS) analysis is a cornerstone of computational chemistry for mapping reaction pathways and determining activation energies, which govern reaction rates. For this compound, key transformations would likely involve the two hydroxymethyl groups and electrophilic substitution on the aromatic ring.

Electrophilic Aromatic Iodination: One potential transformation is further iodination. Computational studies on the electrophilic iodination of benzene and its derivatives using agents like iodine monochloride (ICl) have been performed using Density Functional Theory (DFT), often with the B3LYP functional. nih.govresearchgate.net These studies optimize the structures of intermediates and transition states along the reaction coordinate. The mechanism typically involves the formation of a loosely bound π-complex between the aromatic ring and the electrophile, followed by a key transition state leading to a more stable σ-complex (also known as an arenium ion). nih.govresearchgate.net A second transition state is then located for the deprotonation of the σ-complex to restore aromaticity and yield the final product. The free energy profile for such a reaction can be constructed to identify the rate-determining step. nih.gov

Oxidation of Hydroxymethyl Groups: The hydroxymethyl groups are susceptible to oxidation to form aldehydes or carboxylic acids. The mechanism of such reactions, for instance, the oxidation of benzylic alcohols, can be computationally investigated. DFT studies on the cobalt-catalyzed α-alkylation of nitriles with alcohols have been used to propose a rate-determining step, which was identified as the β-hydride elimination from a pincer-cobalt benzyloxide intermediate. acs.org A kinetic isotope effect (KIE) study, supported by DFT calculations, can provide evidence for C-H bond activation in the transition state. acs.org

Another powerful technique is the distortion/interaction model (also known as the activation strain model). researchgate.net In this approach, the activation energy is decomposed into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants. This analysis can reveal whether reactivity is controlled by the flexibility of the reactants or the strength of their interaction in the transition state. For transformations involving this compound, this method could compare the reactivity of the two hydroxymethyl groups or different positions on the aromatic ring. researchgate.net

Solvent Effects on Reaction Pathways

The solvent environment can dramatically influence reaction rates and even alter mechanistic pathways. Computational chemistry models these effects primarily through implicit and explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) and its variants (like IEFPCM) are widely used implicit models where the solvent is treated as a continuous dielectric medium. nih.govresearchgate.net This approach is computationally efficient and effective for capturing bulk solvent effects. For instance, in the DFT investigation of arene iodination, the PCM model was used to calculate reaction thermodynamics in methanol (B129727), demonstrating that the solvent medium can significantly impact the equilibrium constant of the reaction. nih.govresearchgate.net For reactions involving this compound, using a PCM approach could predict how the polarity of solvents like methanol, water, or less polar solvents like toluene (B28343) would affect the stability of charged intermediates (e.g., σ-complexes) and transition states, thereby influencing reaction kinetics. mdpi.com

Explicit Solvation Models: In explicit models, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific solvent-solute interactions, such as hydrogen bonding. For a molecule with two hydroxymethyl groups like this compound, specific interactions with protic solvents are expected to be significant. Computational studies on the oxidation of benzyl alcohol derivatives have noted that the reaction environment is critical; some reactions are performed solvent-free, while others use solvents like toluene or dimethylformamide (DMF), which can alter reactivity and selectivity. mdpi.comacs.orgnih.gov Explicitly modeling the first solvation shell could reveal how solvent molecules stabilize or destabilize a transition state through hydrogen bonding or steric hindrance.

Spectroscopic Parameter Prediction and Validation (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are routinely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification when compared against experimental data.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, which is a feature of many quantum chemistry software packages. nih.govfayoum.edu.eg This calculation is often performed using DFT with functionals like B3LYP. fayoum.edu.egrsc.org The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For accurate predictions, it is crucial to account for molecular conformation, as chemical shifts are sensitive to the local geometry. nih.gov For a flexible molecule like this compound, this would involve a conformational search to identify low-energy structures, followed by Boltzmann averaging of the predicted chemical shifts. The table below illustrates a typical comparison between experimental and computationally predicted ¹H-NMR shifts for a related iodinated aromatic compound, demonstrating the accuracy of modern methods. fayoum.edu.eg

Table 1. Comparison of Experimental and Predicted ¹H-NMR Chemical Shifts (ppm) for an Iodinated Aromatic Compound, Illustrating the GIAO/DFT Methodology. Data adapted from a study on iodinated atorvastatin. fayoum.edu.eg
Proton EnvironmentExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
Aromatic H-17.107.03-0.07
Aromatic H-27.157.11-0.04
Aromatic H-37.527.44-0.08
CH3.613.56-0.05
CH₂2.352.29-0.06

IR Vibrational Frequencies: Theoretical calculation of infrared (IR) spectra involves computing the harmonic vibrational frequencies of a molecule. These calculations confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and can be compared directly with experimental FTIR or Raman spectra. theaic.org

It is well-known that harmonic frequencies calculated with DFT tend to be higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. theaic.org To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., 0.9613 for the B3LYP functional). theaic.org The table below shows a representative comparison for a substituted benzyl alcohol, 2,6-dichlorobenzyl alcohol, between experimental IR bands and scaled DFT-calculated frequencies, along with their assignments. theaic.org A similar analysis for this compound would aid in the definitive assignment of its experimental IR spectrum.

Table 2. Comparison of Experimental FT-IR Frequencies (cm⁻¹) and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for 2,6-Dichlorobenzyl Alcohol. theaic.org
Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Calculated (Scaled) DFT (cm⁻¹)
O-H Stretch34433455
C-H Stretch (Aromatic)-3095
CH₂ Stretch29432946
C=C Stretch (Aromatic)15861580
CH₂ Scissoring14381440
C-O Stretch10381035
C-Cl Stretch829808

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of [3-(Hydroxymethyl)-5-iodophenyl]methanol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₉IO₂), HRMS analysis, typically using electrospray ionization (ESI), would yield a high-resolution mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺). The exceptional mass accuracy of HRMS, usually within a few parts per million (ppm), enables the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺264.9720
[M+Na]⁺286.9539
[M+K]⁺302.9279

Note: The data presented in this table is based on theoretical calculations for the specified ionic species of this compound and serves as a reference for expected experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and how they are connected.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the two hydroxymethyl groups.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, including those bonded to the iodine and hydroxymethyl groups, as well as the carbon of the hydroxymethyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
Ar-H7.8 - 7.5C-I95.0
-CH₂OH~4.6C-CH₂OH145.0 - 140.0
-OHVariableAr-CH135.0 - 125.0
-CH₂OH64.0

Note: The chemical shifts presented are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in a compound. For this compound, these techniques would confirm the presence of the hydroxyl (-OH) and aromatic C-H and C-C bonds.

Table 3: Key Predicted Infrared and Raman Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch (alcohol)3400 - 3200 (broad)3400 - 3200 (weak)
C-H Stretch (aromatic)3100 - 30003100 - 3000
C-H Stretch (aliphatic)3000 - 28503000 - 2850
C=C Stretch (aromatic)1600 - 14501600 - 1450
C-O Stretch (alcohol)1050 - 10001050 - 1000
C-I Stretch600 - 500600 - 500 (strong)

Note: The vibrational frequencies are predicted values and can be influenced by the physical state of the sample and intermolecular interactions.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions within the iodinated benzene (B151609) ring. The position of the absorption maximum (λmax) can be influenced by the substitution pattern on the aromatic ring.

Table 4: Predicted UV-Visible Absorption Data for this compound

SolventPredicted λmax (nm)
Methanol (B129727)~230 and ~275
Ethanol~230 and ~275

Note: The predicted absorption maxima are estimates and can shift based on the solvent used for analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, by-products, or starting materials and for accurately quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be employed. A UV detector is commonly used for detection. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Method Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific gradient program

Note: The HPLC method parameters provided are illustrative and would require optimization for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, its direct analysis by GC-MS can be challenging. Therefore, derivatization is often employed to convert the alcohol functional groups into more volatile ethers or esters, facilitating their passage through the gas chromatograph.

In a typical workflow, the compound is treated with a derivatizing agent, such as a silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) or an acylating agent (e.g., acetic anhydride). The resulting derivative is then injected into the GC-MS system. The gas chromatograph separates the derivatized compound from any impurities based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed information about their mass-to-charge ratio, leading to structural elucidation and confirmation.

While specific GC-MS data for this compound is not extensively published, analysis of similar compounds, such as methanol derivatives, demonstrates the utility of this technique. For instance, derivatization with 3,4-dihydro-2H-pyran has been successfully used to analyze methanol in complex matrices, a method that could be adapted for this compound. mdpi.com The resulting mass spectrum would be expected to show a characteristic molecular ion peak corresponding to the derivatized molecule, along with fragmentation patterns that can be interpreted to confirm the structure.

Table 1: Hypothetical GC-MS Parameters for the Analysis of a Derivatized this compound

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temperature230 °C
Mass Range50-550 amu

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of organic reactions, including the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the desired product.

In the synthesis of this compound, TLC can be used to follow the progress of the reduction of a corresponding dicarbonyl compound or the iodination of a precursor. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The choice of eluent is critical for achieving good separation between the starting material, intermediates, and the final product. A common solvent system for compounds of this polarity might be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol.

The spots on the developed TLC plate can be visualized under UV light, as the aromatic ring of this compound will absorb UV radiation. orgsyn.org Further visualization can be achieved using staining reagents, such as p-anisaldehyde, which react with the alcohol functional groups to produce colored spots. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system and can be used for identification.

Table 2: Illustrative TLC Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 1:1 or 2:1 v/v)
Visualization UV light (254 nm) and/or p-anisaldehyde stain followed by heating
Expected Rf of Product ~0.3 - 0.5 (highly dependent on the exact solvent system)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a focused beam of X-rays and measuring the diffraction pattern produced. This pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. While a specific crystal structure for this compound is not publicly available, the structures of related compounds, such as 4-aminobenzyl alcohol, have been determined, providing insights into the types of hydrogen bonding and packing arrangements that might be expected. researchgate.net The presence of the heavy iodine atom would significantly influence the diffraction pattern, making its location within the crystal lattice relatively straightforward to determine.

Table 3: Predicted Crystallographic Data for this compound (Hypothetical)

ParameterPredicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or similar
Key Intermolecular Interactions Hydrogen bonding between hydroxymethyl groups, potential halogen bonding involving the iodine atom

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. This method is crucial for confirming the successful synthesis and purity of this compound.

The analysis is typically performed using a dedicated elemental analyzer, which combusts a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO2, H2O, and others) are then separated and quantified. For halogen-containing compounds like this compound, specific methods are employed to capture and quantify the iodine content.

The experimentally determined percentages of carbon, hydrogen, and iodine are then compared to the theoretical values calculated from the molecular formula, C8H9IO2. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometry and purity.

Table 4: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon (C)36.3936.1 - 36.7
Hydrogen (H)3.443.3 - 3.6
Iodine (I)48.0647.8 - 48.3
Oxygen (O)12.12(Typically calculated by difference)

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Routes for [3-(Hydroxymethyl)-5-iodophenyl]methanol

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For a compound like this compound, future research will likely focus on developing more sustainable and efficient synthetic pathways.

Current synthetic approaches often rely on traditional multi-step procedures that may involve hazardous reagents and generate significant waste. Emerging research is geared towards the use of greener alternatives. For instance, the oxidation of related benzylic alcohols is being explored using environmentally benign oxidants like hydrogen peroxide and molecular oxygen from the air, coupled with reusable heterogeneous catalysts. mdpi.commdpi.comresearchgate.net These methods often operate under milder, solvent-free conditions, which significantly reduces the environmental footprint of the synthesis. mdpi.com

Future research could focus on a one-pot synthesis from a readily available starting material, such as 5-iodoisophthalic acid, by developing a catalytic system for its direct reduction to the diol. This would streamline the synthesis process, improve atom economy, and reduce the number of purification steps. The exploration of biocatalysis, using enzymes or whole-cell systems to perform the reduction or other synthetic transformations, represents another promising frontier for the green synthesis of this compound.

Table 1: Comparison of Traditional vs. Green Synthesis Strategies for Benzylic Alcohols

FeatureTraditional SynthesisPotential Green Synthesis
Oxidants Stoichiometric, often toxic, reagents (e.g., chromates, permanganates) mdpi.comCatalytic amounts of green oxidants (e.g., H₂O₂, O₂) mdpi.commdpi.comresearchgate.net
Solvents Often uses hazardous organic solvents (e.g., toluene (B28343), acetonitrile) mdpi.comSolvent-free conditions or green solvents (e.g., water) mdpi.comresearchgate.net
Catalysts Often homogeneous and difficult to recycleHeterogeneous, reusable catalysts (e.g., metal oxides, supported metals) mdpi.commdpi.com
Byproducts Significant generation of harmful waste mdpi.comMinimal waste, with water as a common byproduct

Catalyst Development for Enhanced Selectivity and Efficiency in Derivatization

The two hydroxymethyl groups and the iodo-substituent on this compound offer multiple sites for derivatization. A key area of future research is the development of catalysts that can selectively functionalize one or more of these sites with high efficiency.

For the selective oxidation of one or both hydroxymethyl groups to aldehydes or carboxylic acids, ruthenium-based catalysts have shown promise in the solvent-free oxidation of benzyl (B1604629) alcohol using air as the oxidant. mdpi.com Similarly, gold-palladium bimetallic catalysts have been investigated for the oxidation of methoxy-substituted benzyl alcohols, demonstrating that the catalyst composition can be tuned to optimize activity. unimi.it Future work could adapt these catalytic systems for the controlled oxidation of this compound.

Another avenue of research is the selective etherification of the hydroxymethyl groups. Molecular iodine has been shown to be a cost-effective and highly selective catalyst for the cross-coupling of benzylic alcohols with other alcohols to form unsymmetrical ethers. researchgate.net This methodology could be applied to selectively etherify one of the hydroxymethyl groups of this compound, providing a route to asymmetrically functionalized derivatives.

The development of catalysts for the selective C-H functionalization of the aromatic ring, without disturbing the other functional groups, also presents a significant opportunity for creating novel derivatives.

Exploration of Novel Reactivity Patterns and Synthetic Applications

The unique arrangement of functional groups in this compound allows for the exploration of novel reactivity patterns and the synthesis of complex molecular architectures. The iodine atom, in particular, is a versatile handle for a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which can be used to introduce new carbon-carbon and carbon-heteroatom bonds.

Future research could focus on intramolecular reactions, where the hydroxymethyl groups or their derivatives react with a group introduced at the iodo-position to form novel heterocyclic systems. Aromatic iodides are known precursors for the synthesis of a wide range of heterocyclic compounds through transition metal-catalyzed reactions. mdpi.com

The development of one-pot, multi-component reactions involving this compound as a key building block could lead to the rapid assembly of complex molecules with potential applications in medicinal chemistry and materials science. For example, the compound could be used to synthesize new ligands for metal-organic frameworks (MOFs) or to create scaffolds for combinatorial libraries.

Integration into Supramolecular Chemistry and Nanomaterials Research

The ability of the hydroxymethyl groups to form hydrogen bonds and the iodine atom to participate in halogen bonding makes this compound an attractive component for the construction of supramolecular assemblies and nanomaterials.

Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is an emerging tool in crystal engineering and supramolecular chemistry. Research has shown that the introduction of iodine into aromatic systems can significantly influence their self-assembly properties. For instance, the iodination of amyloidogenic peptides has been demonstrated to amplify their self-assembly into hydrogels, a phenomenon attributed to the formation of halogen bonds. nih.govnih.gov This suggests that this compound could be used to design and synthesize molecules that self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes.

In the field of nanomaterials, iodinated aromatic compounds are being explored as building blocks for functional materials. For example, iodinated phenylsilsesquioxanes have been used as nano building blocks for the creation of high-surface-area, microporous materials. The di-functionality of the hydroxymethyl groups in this compound allows for its polymerization or grafting onto surfaces, while the iodine atom can be used to tune the material's properties or as a site for further functionalization. This could lead to the development of new polymers, coatings, or functionalized nanoparticles with applications in areas such as catalysis, separation, and sensing.

Table 2: Potential Applications in Supramolecular Chemistry and Nanomaterials

Research AreaPotential Role of this compoundKey Interactions
Supramolecular Gels As a gelator molecule that self-assembles into a fibrous network.Hydrogen bonding (hydroxymethyl groups), Halogen bonding (iodine atom)
Liquid Crystals As a core component of discotic or calamitic liquid crystals.Anisotropic molecular shape, intermolecular interactions
Metal-Organic Frameworks (MOFs) As a precursor to ligands for the construction of porous MOFs.Coordination of hydroxymethyl or carboxylate groups to metal ions
Functional Polymers As a monomer for the synthesis of polymers with tunable properties.Polymerization of hydroxymethyl groups, post-polymerization modification at the iodine site
Nanoparticle Functionalization As a surface modifier for nanoparticles to introduce specific functionalities.Covalent attachment via hydroxymethyl groups

Q & A

What are the recommended synthetic routes for [3-(Hydroxymethyl)-5-iodophenyl]methanol?

The synthesis typically involves halogenation and hydroxymethylation steps . A common approach is iodination of a pre-functionalized aromatic ring followed by hydroxymethyl group introduction via reduction of a formyl intermediate. For example:

  • Halogenated precursors like (3-Bromo-5-chloro-2-iodophenyl)methanol can undergo Pd-catalyzed cross-coupling to introduce substituents, followed by hydroxyl protection/deprotection strategies .
  • Nucleophilic aromatic substitution using iodinating agents (e.g., N-iodosuccinimide) on hydroxymethyl-containing intermediates, optimized at 60–80°C in polar solvents like DMF or THF .

How should researchers characterize the purity and structure of this compound?

Combine spectroscopic and chromatographic methods :

  • NMR : Use DMSO-d6 to resolve hydroxyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–8.0 ppm for iodine-substituted rings) .
  • HPLC-MS : Confirm purity (>95%) with a C18 column (mobile phase: water/acetonitrile + 0.1% formic acid) and molecular ion peaks (m/z ≈ 294 [M+H]⁺) .
  • Elemental analysis : Validate C, H, and I content within ±0.3% of theoretical values .

What experimental strategies resolve contradictions in reported reactivity of the hydroxymethyl group under acidic conditions?

Discrepancies arise from solvent systems and acid strengths. Address this by:

  • Performing kinetic studies in controlled environments (e.g., HCl in dioxane vs. H₂SO₄ in MeOH) .
  • Using in situ FTIR to track O-H stretching (3200–3600 cm⁻¹) and C-O bond vibrations (1050–1150 cm⁻¹) .
  • Comparing results with analogs like [5-(3,4-Dichlorophenyl)furan-2-yl]methanol, where electron-withdrawing groups stabilize the hydroxymethyl moiety .

How do steric and electronic effects of the iodine substituent influence Suzuki-Miyaura cross-coupling efficiency?

The iodine atom’s electron-withdrawing nature activates the ring for coupling, while its large size reduces steric hindrance. Optimize by:

  • Using Pd(PPh₃)₄ (2–5 mol%) with Cs₂CO₃ in toluene/EtOH (3:1) at 90°C .
  • Selecting electron-rich aryl boronic acids for >80% yield; bulky substrates require 24–48 hours .
  • Contrasting with brominated analogs, where yields drop 15–20% due to slower oxidative addition .

What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid iodine vapor exposure .
  • PPE : Nitrile gloves and lab coats (methanol derivatives penetrate latex) .
  • Waste disposal : Neutralize halogenated waste with 10% NaHCO₃ before disposal .

What mechanistic insights explain the compound’s stability under UV irradiation?

  • The hydroxymethyl group undergoes photooxidation to a ketone, while iodine acts as a radical scavenger . Investigate via:
    • UV-Vis spectroscopy : Track absorbance shifts at 270 nm (iodine π→π* transitions) .
    • EPR : Detect hydroxyl radicals (g ≈ 2.004) quenched by iodine’s heavy atom effect .
    • Compare degradation rates with non-iodinated analogs, showing 40% slower decomposition .

How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS)?

  • *DFT calculations (B3LYP/6-31G)**: Iodine directs EAS to the para position via σ-complex stabilization (−15 kcal/mol vs. meta) .
  • Solvent effects : Polar aprotic solvents increase ortho/para ratios due to hydroxymethyl polarization .
  • Validate with bromination (Br₂/FeBr₃) and nitration (HNO₃/H₂SO₄) .

What solvents are optimal for recrystallizing this compound?

  • Ethanol/Water (7:3) : Yields needle-like crystals (mp 142–145°C) with 85% recovery .
  • DCM/Hexane (1:2) : Suitable for air-sensitive samples (90% purity after two recrystallizations) .
  • Avoid DMSO due to solvent retention in the crystal lattice .

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Feasible Synthetic Routes

Reactant of Route 1
[3-(Hydroxymethyl)-5-iodophenyl]methanol
Reactant of Route 2
[3-(Hydroxymethyl)-5-iodophenyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.